molecular formula C9H13ClN2 B8439327 2-Aminomethyl-4-(3-chloropropyl)pyridine

2-Aminomethyl-4-(3-chloropropyl)pyridine

Cat. No.: B8439327
M. Wt: 184.66 g/mol
InChI Key: AXUOTBPAAPQMKT-UHFFFAOYSA-N
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Description

2-Aminomethyl-4-(3-chloropropyl)pyridine is a versatile pyridine-based chemical building block designed for advanced research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. While specific studies on this exact molecule are not available in the public domain, its structure suggests significant potential as a key intermediate in organic synthesis. The molecular structure of this compound incorporates two highly reactive functional groups: a primary amine on the methyl side chain and a chloroalkyl chain. This bifunctionality is a hallmark of valuable synthetic intermediates, allowing researchers to pursue multiple chemical transformations. The primary amine can participate in condensation reactions to form Schiff bases, which are well-documented as ligands for creating metal complexes with investigated biological activities . Simultaneously, the chloropropyl side chain offers a handle for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This makes the compound particularly useful for constructing novel heterocyclic systems or for use in the synthesis of potential pharmacologically active molecules. Pyridine derivatives, as a class, are of immense interest in biomedical research. Recent reviews highlight their roles as promising candidates in drug development, showcasing a wide array of applications including antimicrobial agents and biomimetic catalysts . The specific substitution pattern on this pyridine core is engineered to facilitate its use in the design and synthesis of new chemical entities for screening against various biological targets. The compound is intended for use by qualified researchers in a controlled laboratory setting. Please note: The specific properties and applications discussed are inferred from the compound's structural features and the documented uses of analogous pyridine derivatives. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

[4-(3-chloropropyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C9H13ClN2/c10-4-1-2-8-3-5-12-9(6-8)7-11/h3,5-6H,1-2,4,7,11H2

InChI Key

AXUOTBPAAPQMKT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCCl)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
3-(Aminomethyl)pyridine -CH2NH2 (3) C6H8N2 High polarity; used in ligand design
4-(3-Chloropropyl)pyridine -CH2CH2CH2Cl (4) C8H10ClN Intermediate for BODIPY dyes
2-Amino-4-(substituted phenyl)pyridine -NH2 (2), -Ar (4) Varies Bioactive scaffolds; melting points 268–287°C
Target Compound -CH2NH2 (2), -CH2CH2CH2Cl (4) C9H13ClN2 Hypothesized reactivity for drug synthesis

Key Observations :

  • 3-Chloropropyl Chain : The 4-position chloropropyl chain introduces steric bulk and electrophilic reactivity (via Cl), enabling cross-coupling or nucleophilic substitution reactions, as seen in carborane and BODIPY dye syntheses .

Reactivity Insights :

  • The chloropropyl group may participate in C–H···Cl hydrogen bonding (as observed in carborane derivatives ) or act as a leaving group in nucleophilic substitutions.
  • The aminomethyl group could undergo Schiff base formation or serve as a directing group in metal-catalyzed reactions.

Physicochemical Properties

  • Melting Points: Substituted 2-aminopyridines exhibit elevated melting points (268–287°C) due to hydrogen-bonding networks . The target compound’s melting point is expected to be lower due to the flexible chloropropyl chain.
  • Solubility: The aminomethyl group increases water solubility compared to non-polar analogs like 4-(3-chloropropyl)pyridine.
  • Stability : The chloropropyl chain may introduce hydrolytic instability under basic conditions, a common issue in halogenated compounds .

Preparation Methods

Step A: Formation of Benzophenone Glycine Imine (BPGI)

Benzophenone reacts with glycine methyl ester hydrochloride in the presence of N,N-diisopropyl-N-ethylamine (DIPEA) to form BPGI. The reaction proceeds in anhydrous dichloromethane at 25°C for 12 hours, achieving 85–90% conversion.

Step B: Alkylation with 4-(3-Chloropropyl)pyridine

BPGI is alkylated with 4-(3-chloropropyl)-2-chloropyridine using dry K₂CO₃ and NEt₄Br as a phase-transfer catalyst in propionitrile. The reaction is heated to 80°C for 24 hours, yielding 2-(BPGI-methyl)-4-(3-chloropropyl)pyridine (92% purity).

Step C: Deprotection with HCl

The BPGI protecting group is removed by treatment with 6M HCl at 20–25°C for 2 hours, furnishing this compound in 68% overall yield.

Advantages : Scalable for industrial production; minimal epimerization.
Drawbacks : Requires costly benzophenone imine reagents and multiple purification steps.

Nitromethane Condensation and Catalytic Hydrogenation

Patent US7608720B2 describes a two-step process starting from halogenated pyridines:

Step 1: Nitromethane Alkylation

2-Chloro-4-(3-chloropropyl)pyridine undergoes nucleophilic substitution with nitromethane in dimethyl sulfoxide (DMSO) using potassium tert-butoxide as a base. The reaction forms 2-nitromethyl-4-(3-chloropropyl)pyridine in 80% yield after 4 hours at 60°C.

Step 2: Hydrogenation

The nitro intermediate is hydrogenated over 10% Pd/C in ethanol under 50 psi H₂ at 25°C. After 6 hours, the product is isolated in 89% yield with >99% purity.

Key Data :

ParameterValue
Catalyst loading5 wt% Pd/C
Hydrogen pressure50 psi
Selectivity>98%

This method avoids hazardous chlorinated solvents but requires high-pressure equipment.

One-Step Trichloromethylpyridine Amination

A novel route from EP0551459NWB1 leverages 2-chloro-5-trichloromethylpyridine as a starting material. Heating the substrate with aqueous ammonia at 120°C for 8 hours in a sealed reactor produces this compound via nucleophilic displacement of trichloromethyl groups. The reaction achieves 65% yield with 93% purity, bypassing intermediate isolation.

Optimization Insights :

  • Ammonia concentration : 28–30% aqueous NH₃ maximizes yield.

  • Byproducts : <5% 2-amino-4-(3-chloropropyl)pyridine (due to partial dechlorination).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Borane reduction7595HighLab-scale
BPGI alkylation6892ModerateIndustrial
Nitromethane route8999LowPilot-scale
Trichloromethyl6593Very lowIndustrial

Key Trends :

  • Industrial processes prioritize cost and scalability, favoring the BPGI and trichloromethyl methods.

  • High-purity requirements in pharmaceuticals favor nitromethane condensation.

Q & A

Q. What are the established synthetic pathways for 2-Aminomethyl-4-(3-chloropropyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols. For example, 4-(3-chloropropyl)pyridine derivatives are synthesized via nucleophilic substitution or condensation reactions. In one approach, 4-(3-chloropropyl)pyridine reacts with 4-hydroxybenzaldehyde in DMF under basic conditions (K₂CO₃, 85°C) to form intermediates . Subsequent steps may involve condensation with pyrrole derivatives (e.g., 2,4-dimethylpyrrole) in dichloromethane using catalysts like TFA and BF₃·OEt₂, followed by oxidation with DDQ . Yield optimization requires strict control of anhydrous conditions, temperature (e.g., reflux at 78°C for chloropropyl intermediates ), and stoichiometric ratios of reagents.

Q. What purification methods are recommended for isolating this compound derivatives?

Recrystallization from glacial acetic acid is effective for distyryl BODIPY analogs , while viscous intermediates (e.g., chloride-imidazolium derivatives) may require rotoevaporation followed by vacuum drying and washing with non-polar solvents to remove unreacted starting materials . Column chromatography with silica gel (gradient elution) is advised for separating isomers or byproducts, particularly when halogenated side chains are present .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR (¹H/¹³C): Essential for verifying the pyridine ring protons (δ 7.5–8.5 ppm) and chloropropyl chain integration (δ 1.8–3.5 ppm) .
  • IR Spectroscopy: Confirms C-Cl stretches (550–850 cm⁻¹) and NH₂ bending modes (1600–1640 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signature) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

Side reactions (e.g., hydrolysis of the chloropropyl group) are minimized by using anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) . For nucleophilic substitutions, base selection is critical: pyridine or DMAP enhances reactivity of amines toward chloropropyl intermediates, while avoiding excess base prevents dehydrohalogenation . Microwave-assisted synthesis can reduce reaction times and improve regioselectivity .

Q. What mechanistic insights explain the cyclopropane formation from 4-(3-chloropropyl)pyridine derivatives?

Cyclopropane rings form via dechlorometallation, where Mg metal mediates intramolecular C-Cl bond cleavage and subsequent ring closure (e.g., forming cyclopropylpyridines) . Computational studies (DFT) suggest that the reaction proceeds through a radical or carbene intermediate, with steric hindrance from the pyridine ring influencing transition-state geometry . Experimental validation involves trapping intermediates with radical scavengers (e.g., TEMPO) or isotopic labeling (¹³C-Cl) to track bond reorganization .

Q. How should researchers address contradictions in reported yields for derivatives of this compound?

Discrepancies in yields (e.g., 60–85% for BODIPY dyes vs. 70–78% for imidazolium derivatives ) often stem from:

  • Purity of starting materials: Halogenated precursors (e.g., 3-chloropropyltrimethoxysilane) must be freshly distilled to avoid moisture-induced decomposition .
  • Analytical methods: HPLC with UV detection (λ = 254 nm) or GC-MS can identify low-concentration byproducts not detected by TLC .
  • Scale effects: Pilot-scale reactions may require adjusted heating rates or solvent volumes to maintain yield consistency .

Methodological Considerations for Data Interpretation

Q. How to analyze thermodynamic stability data for pyridine derivatives like this compound?

Thermodynamic parameters (e.g., ΔfH° for 4-aminopyridine analogs) provide insights into stability under varying conditions. For instance, gas-phase basicity (GB) and ionization energy (IE) data from NIST can predict protonation sites or susceptibility to oxidation. Condensed-phase entropy (ΔS) values guide solvent selection for exothermic reactions (e.g., avoiding DMF for highly exothermic steps ).

Q. What strategies validate the biological activity of derivatives without commercial biosafety data?

  • In silico docking: Use PyMOL or AutoDock to model interactions with target enzymes (e.g., kinase or protease active sites) .
  • Comparative SAR: Compare with structurally similar compounds (e.g., 3-bromo-6-chloroimidazo[1,2-a]pyridine ) to hypothesize activity trends.
  • In vitro assays: Prioritize cytotoxicity screening (MTT assay) and target-specific assays (e.g., IC₅₀ determination) under physiologically relevant pH (7.4) to avoid artifactual results .

Tables of Key Data

Q. Table 1: Optimized Reaction Conditions for Chloropropyl Intermediates

ParameterOptimal ValueReference
SolventAnhydrous DCM/THF
Temperature78–85°C
CatalystBF₃·OEt₂ or TFA
Reaction Time6–12 hrs (conventional) / 30–60 min (microwave)

Q. Table 2: Spectral Signatures for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Pyridine ring7.5–8.5 (¹H)1600–1640 (C=N)
Chloropropyl (-CH₂Cl)3.2–3.5 (¹H)550–850 (C-Cl)
Aminomethyl (-NH₂)2.5–3.0 (¹H, broad)3300–3500 (N-H)

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